molecular formula C12H11NO3 B12126383 1H-Indole-3-acetic acid, 2-acetyl- CAS No. 91569-49-2

1H-Indole-3-acetic acid, 2-acetyl-

Cat. No.: B12126383
CAS No.: 91569-49-2
M. Wt: 217.22 g/mol
InChI Key: FRORHXIYZWBJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-acetic acid, 2-acetyl- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. This compound is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group. It plays a crucial role in regulating tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-acetic acid, 2-acetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1H-Indole-3-acetic acid, 2-acetyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-acetic acid, 2-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to regulate a wide range of physiological processes in plants and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

91569-49-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-acetyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-7(14)12-9(6-11(15)16)8-4-2-3-5-10(8)13-12/h2-5,13H,6H2,1H3,(H,15,16)

InChI Key

FRORHXIYZWBJHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O

Origin of Product

United States

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